Gapicomine

Descripción general

Descripción

Gapicomine is a chemical compound known for its role as a coronary vasodilator. It was discovered in 1970 by Polish chemist Stanisław Biniecki and was primarily used in the treatment of coronary heart disease. The compound has since been withdrawn from the market in the countries where it was used .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gapicomine involves several key steps:

Oxime Formation: The reaction between isonicotinaldehyde and hydroxylamine produces 4-Pyridinealdoxime.

Reduction: Catalytic hydrogenation of 4-Pyridinealdoxime over Raney-Nickel yields 4-Picolylamine.

Reductive Amination: The final step involves the reductive amination of 4-Picolylamine with a second equivalent of isonicotinaldehyde to produce this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthetic route described above can be scaled up for industrial applications, involving standard chemical engineering practices to ensure efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: Gapicomine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: this compound can participate in substitution reactions, particularly involving its pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium tetrahydroborate and catalytic hydrogenation are typical reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce secondary amines .

Aplicaciones Científicas De Investigación

Gapicomine has been explored for various scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex molecules.

Biology: Research has investigated its effects on cellular pathways and its potential as a biochemical tool.

Medicine: Although withdrawn from clinical use, it has been studied for its vasodilatory effects and potential therapeutic applications.

Mecanismo De Acción

Gapicomine exerts its effects primarily through its action as a coronary vasodilator. It works by relaxing the smooth muscles of the coronary arteries, thereby increasing blood flow to the heart muscle. The molecular targets and pathways involved include the modulation of calcium ion channels and the inhibition of vasoconstrictive agents .

Comparación Con Compuestos Similares

Nifedipine: Another coronary vasodilator used to treat hypertension and angina.

Amlodipine: A calcium channel blocker with similar vasodilatory effects.

Verapamil: Used for its effects on the cardiovascular system, particularly in treating arrhythmias.

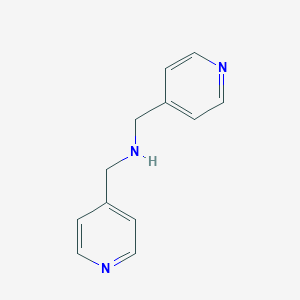

Uniqueness: Gapicomine is unique in its specific chemical structure, which includes two pyridine rings connected by a methylene bridge. This structure contributes to its distinct pharmacological profile and differentiates it from other vasodilators .

Actividad Biológica

Gapicomine is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Receptors : this compound may interact with specific receptors in the body, influencing cellular signaling pathways. This interaction can lead to various physiological responses.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes, suggesting that this compound may exhibit anti-inflammatory properties.

- Modulation of Gene Expression : There is evidence that certain compounds can alter gene expression profiles, which may contribute to their therapeutic effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in animal models. For instance, studies have shown that these compounds can reduce markers of inflammation such as cytokines and prostaglandins.

- Antioxidant Properties : Some research suggests that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities Related to this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | , |

| Antioxidant | Scavenging of free radicals | , |

| Antimicrobial | Inhibition of bacterial growth | , |

Case Studies

- Anti-inflammatory Study :

- Antioxidant Activity Assessment :

- Antimicrobial Testing :

Research Findings

Recent investigations into the biological activity of this compound have highlighted the need for further research to elucidate its full pharmacological profile:

- In Vivo Studies : More comprehensive animal studies are required to confirm the efficacy and safety of this compound in various therapeutic contexts.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be critical for developing targeted therapies.

- Clinical Trials : Future clinical trials will be essential to evaluate the therapeutic potential of this compound in humans.

Propiedades

IUPAC Name |

1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQQZPGNRKTPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22164-96-1 (citrate[1:1]) | |

| Record name | Gapicomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10165477 | |

| Record name | Gapicomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539-39-5 | |

| Record name | N-(4-Pyridinylmethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gapicomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gapicomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAPICOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWW0P95393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.